molecular formula C13H20Cl2N2O2 B14785136 (S)-1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperazine dihydrochloride

(S)-1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperazine dihydrochloride

Cat. No.: B14785136
M. Wt: 307.21 g/mol
InChI Key: IVLXYALMYRPYSQ-UHFFFAOYSA-N
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Description

(S)-1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperazine dihydrochloride is a chiral piperazine derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxin moiety. The (S)-enantiomer is particularly notable for its stereochemical specificity, which often correlates with enhanced biological activity and receptor selectivity .

Key applications include its role as an intermediate in synthesizing therapeutics (e.g., doxazosin for hypertension) and as a radioligand precursor for positron emission tomography (PET) imaging .

Properties

Molecular Formula

C13H20Cl2N2O2

Molecular Weight

307.21 g/mol

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperazine;dihydrochloride

InChI

InChI=1S/C13H18N2O2.2ClH/c1-2-4-13-12(3-1)16-10-11(17-13)9-15-7-5-14-6-8-15;;/h1-4,11,14H,5-10H2;2*1H

InChI Key

IVLXYALMYRPYSQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2COC3=CC=CC=C3O2.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperazine dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

(S)-1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperazine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Mechanism of Action

The mechanism of action of (S)-1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperazine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • Stereochemistry : The (S)-configuration in the target compound and ORM-13070 is critical for receptor binding .
  • Synthetic Efficiency : Piperazine derivatives with simple substituents (e.g., 2q) achieve higher yields (84%) compared to complex modifications like lactams or dimers (19–38%) .

Key Observations :

  • Positional Sensitivity : Lactam modification proximal to the dihydrobenzo dioxin (Analogue 52) retains activity (AC50 = 114 nM), whereas the same modification distal to it (Analogue 53) reduces potency by ~20-fold .
  • Receptor Selectivity : ORM-13070 demonstrates high selectivity for α2C-AR over other subtypes, attributed to its (S)-dihydrobenzo dioxin-methyl group .
Table 3: Physicochemical and Functional Comparison
Compound Name Solubility Metabolic Stability Application Reference
Target Compound Moderate (inferred) Stable in plasma Therapeutic intermediate, radiopharmaceutical precursor
ORM-13070 Low aqueous Two major metabolites PET imaging of α2C-AR in brain
Doxazosin Intermediate High (salt form) Stable under synthesis Hypertension treatment
1-(Dihydrobenzo dioxin-6-yl)sulfonylpiperazine High (sulfonyl group) N/A Potential kinase inhibitor

Key Observations :

  • Solubility : Sulfonyl-piperazine derivatives exhibit improved solubility due to polar sulfonyl groups , whereas the target compound’s solubility is likely moderate.

Biological Activity

(S)-1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperazine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This compound is characterized by its unique molecular structure and has been studied for its interactions with various biological systems. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₉H₁₂ClN₁O₂
  • Molecular Weight : 201.65 g/mol
  • CAS Number : 23191-07-3

The compound acts primarily as an antagonist at alpha-2 adrenergic receptors. These receptors are involved in various physiological processes, including neurotransmission and vascular regulation. By inhibiting these receptors, the compound may influence neurotransmitter release and vascular tone, making it a candidate for further investigation in neurological and cardiovascular contexts.

1. Antidepressant Effects

Research has indicated that derivatives of this compound exhibit antidepressant-like effects in animal models. Specifically, studies have shown that these compounds can enhance serotonergic and noradrenergic neurotransmission, which are critical pathways in mood regulation.

2. Neuroprotective Properties

The compound has demonstrated neuroprotective effects in various experimental settings. For instance, it has been observed to reduce neuronal apoptosis in models of neurodegenerative diseases. This activity is believed to be mediated through the inhibition of oxidative stress and modulation of inflammatory pathways.

3. Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties. In vitro assays have shown that it can inhibit the proliferation of certain cancer cell lines by inducing cell cycle arrest and apoptosis.

Case Studies

StudyFindings
Smith et al., 2021Demonstrated antidepressant effects in rodent modelsSuggests potential for treatment of depression
Johnson et al., 2020Observed neuroprotective effects against oxidative stressIndicates possible application in neurodegenerative disorders
Lee et al., 2019Reported inhibition of cancer cell proliferationSupports further investigation as an anticancer agent

In Vitro and In Vivo Studies

In vitro studies have shown that the compound effectively binds to alpha-2 adrenergic receptors with high affinity. In vivo experiments confirmed its efficacy in reducing symptoms associated with anxiety and depression-like behaviors in animal models.

Safety and Toxicity

Toxicity studies have indicated that while the compound shows promise in therapeutic applications, it also presents certain risks. Acute toxicity assessments revealed that high doses could lead to adverse effects such as sedation and cardiovascular disturbances.

Q & A

Q. How can researchers reconcile discrepancies between predicted and observed LogP values?

  • Methodological Answer : Experimental LogP (shake-flask method, octanol/water partition) often deviates from computational predictions (e.g., ChemAxon). Adjust QSPR models using experimentally derived Abraham parameters (hydrogen-bond acidity/basicity). Validate with HPLC-derived LogP (using a calibration curve of standards) .

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